molecular formula C28H54O2 B1235305 Decyl oleate CAS No. 3687-46-5

Decyl oleate

Cat. No.: B1235305
CAS No.: 3687-46-5
M. Wt: 422.7 g/mol
InChI Key: SASYSVUEVMOWPL-NXVVXOECSA-N
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Description

Decyl oleate is an ester formed from decyl alcohol and oleic acid. It is widely used in the cosmetic industry due to its excellent emollient properties, which help to soften and smooth the skin. The chemical formula of this compound is C({20})H({40})O(_{2}), and it is known for its lightweight, non-greasy texture, making it a popular ingredient in skincare and haircare products .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl oleate is typically synthesized through the esterification of oleic acid with decyl alcohol. The reaction involves mixing oleic acid and decyl alcohol to form a premix, followed by the addition of a catalyst. The mixture is then heated to a temperature range of 160-280°C and allowed to react for 2-12 hours. This process results in the formation of this compound with high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure consistent product quality. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, helps to accelerate the reaction and improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions: Decyl oleate primarily undergoes oxidation reactions due to the presence of the unsaturated oleic acid moiety. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of decyl alcohol and oleic acid .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or ozone.

    Hydrolysis: Acidic or basic hydrolysis of this compound can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed:

Scientific Research Applications

Decyl oleate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its excellent spreadability and non-greasy feel, making it particularly suitable for formulations that require a luxurious sensory experience. Its ability to enhance the texture and feel of cosmetic products while providing effective skin conditioning sets it apart from other similar compounds .

Properties

IUPAC Name

decyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-28(29)30-27-25-23-21-12-10-8-6-4-2/h15-16H,3-14,17-27H2,1-2H3/b16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASYSVUEVMOWPL-NXVVXOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1029259
Record name 9-Octadecenoic acid (9Z)-, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, decyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3687-46-5
Record name Decyl oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3687-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl 9-octadecenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, decyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Octadecenoic acid (9Z)-, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECYL OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGR06DO97T
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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